Cas no 398-93-6 (N-(5-bromo-2,4-difluoro-phenyl)acetamide)
N-(5-bromo-2,4-difluoro-phenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-bromo-2,4-difluoro-phenyl)acetamide
- SCHEMBL21802753
- SY321535
- D78950
- N-(5-Bromo-2,4-difluorophenyl)acetamide
- BS-43575
- CS-0309519
- MFCD30075548
- 398-93-6
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- MDL: MFCD30075548
- Inchi: 1S/C8H6BrF2NO/c1-4(13)12-8-2-5(9)6(10)3-7(8)11/h2-3H,1H3,(H,12,13)
- InChI Key: MWULFIANJXYETL-UHFFFAOYSA-N
- SMILES: N(C1C=C(Br)C(F)=CC=1F)C(=O)C
Computed Properties
- Exact Mass: 248.96008g/mol
- Monoisotopic Mass: 248.96008g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 29.1Ų
N-(5-bromo-2,4-difluoro-phenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D782299-5G |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 97% | 5g |
$200 | 2024-07-21 | |
| eNovation Chemicals LLC | D782299-10G |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 97% | 10g |
$315 | 2024-07-21 | |
| eNovation Chemicals LLC | D782299-25G |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 97% | 25g |
$635 | 2024-07-21 | |
| AK Scientific | 1754CP-1g |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 97% | 1g |
$55.5 | 2023-09-16 | |
| AK Scientific | 1754CP-5g |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 97% | 5g |
$171 | 2023-09-16 | |
| AK Scientific | 1754CP-10g |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 97% | 10g |
$282 | 2023-09-16 | |
| AK Scientific | 1754CP-25g |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 97% | 25g |
$567 | 2023-09-16 | |
| AK Scientific | 1754CP-50g |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 97% | 50g |
$900 | 2023-09-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1380189-1g |
n-(5-Bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 98% | 1g |
¥547.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1380189-5g |
n-(5-Bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 98% | 5g |
¥1713.00 | 2024-05-15 |
N-(5-bromo-2,4-difluoro-phenyl)acetamide Suppliers
N-(5-bromo-2,4-difluoro-phenyl)acetamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on N-(5-bromo-2,4-difluoro-phenyl)acetamide
Professional Introduction to N-(5-bromo-2,4-difluoro-phenyl)acetamide (CAS No. 398-93-6)
N-(5-bromo-2,4-difluoro-phenyl)acetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. With a CAS number of 398-93-6, this compound has garnered attention for its potential applications in drug development and molecular research. The presence of both bromine and fluorine substituents in its aromatic ring makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound’s structure, featuring a phenyl ring substituted with bromine at the 5-position and fluorine at the 2 and 4 positions, imparts distinct electronic and steric properties. These features are particularly valuable in medicinal chemistry, where precise control over molecular interactions is crucial. The acetamide moiety further enhances its reactivity, making it a useful building block for constructing more complex pharmacophores.
In recent years, N-(5-bromo-2,4-difluoro-phenyl)acetamide has been explored in several cutting-edge research areas. One notable application is in the development of small-molecule inhibitors targeting enzymes involved in inflammatory pathways. Studies have demonstrated its efficacy in modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. The bromo and fluoro substituents contribute to enhanced binding affinity and selectivity, making this compound a promising candidate for further therapeutic investigation.
Another area where N-(5-bromo-2,4-difluoro-phenyl)acetamide has shown promise is in the field of antiviral research. The unique electronic properties of the substituted phenyl ring allow for interactions with viral proteases and polymerases, potentially inhibiting viral replication. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory effects against various RNA viruses, including those responsible for influenza and hepatitis C. The ability to fine-tune the structure through strategic modifications offers a pathway to develop novel antiviral agents with improved efficacy and reduced side effects.
The synthesis of N-(5-bromo-2,4-difluoro-phenyl)acetamide involves multi-step organic reactions that highlight the compound’s synthetic utility. The process typically begins with the bromination and fluorination of a precursor phenyl derivative, followed by acetylation to introduce the amide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methodologies underscore the compound’s importance as a synthetic intermediate in pharmaceutical research.
From a computational chemistry perspective, N-(5-bromo-2,4-difluoro-phenyl)acetamide has been extensively studied to understand its molecular interactions. Molecular docking simulations have revealed that this compound can effectively bind to target proteins through hydrophobic interactions and hydrogen bonding. The presence of halogen atoms enhances these interactions by increasing lipophilicity and polarizability. Such insights are invaluable for designing next-generation drugs with optimized pharmacokinetic profiles.
The pharmaceutical industry continues to leverage N-(5-bromo-2,4-difluoro-phenyl)acetamide as a key intermediate in drug discovery programs. Its structural features make it adaptable for generating libraries of compounds with diverse biological activities. High-throughput screening (HTS) campaigns have utilized this scaffold to identify novel leads for treating neurological disorders, cancer, and infectious diseases. The compound’s versatility underscores its significance in modern medicinal chemistry.
In conclusion, N-(5-bromo-2,4-difluoro-phenyl)acetamide (CAS No. 398-93-6) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural attributes enable its use as a versatile intermediate for synthesizing bioactive molecules targeting various diseases. Recent advancements in drug development highlight its potential as a lead compound or building block for innovative therapies. As research progresses, the applications of this compound are expected to expand further, solidifying its role as a cornerstone in medicinal chemistry innovation.
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